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Compound of Interest

Compound Name: DFX117

Cat. No.: B15568789

For Immediate Release

This guide provides a comprehensive kinase profiling analysis of DFX117, a novel dual
inhibitor of c-Met and phosphatidylinositol 3-kinase alpha (PI13Ka). Designed for researchers,
scientists, and drug development professionals, this document offers an objective comparison
of DFX117's performance against other established kinase inhibitors, supported by available

experimental data.

Executive Summary

DFX117 has emerged as a promising therapeutic candidate due to its dual-targeting
mechanism, which is critical in overcoming resistance mechanisms in cancer. This guide
presents a comparative analysis of DFX117 against Crizotinib, a known c-Met and anaplastic
lymphoma kinase (ALK) inhibitor, and GDC-0941 (Pictilisib), a potent PI3Ka/d inhibitor. The
following sections detail the kinase selectivity of these compounds, provide comprehensive
experimental protocols for kinase profiling, and visualize key pathways and workflows to
facilitate a deeper understanding of their mechanisms of action.

Comparative Kinase Selectivity

The table below summarizes the available kinase inhibition data for DFX117, Crizotinib, and
GDC-0941. The data for Crizotinib and GDC-0941 is derived from KINOMEscan™ profiling,
which measures the percentage of kinase remaining bound to an immobilized ligand in the
presence of the test compound at a concentration of 10 uM. A lower percentage of control
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indicates stronger binding and inhibition. While a comprehensive KINOMEscan™ profile for
DFX117 is not publicly available, its potent inhibitory activity against its primary targets, c-Met
and PI3Ka, is highlighted.

GDC-0941 (Pictilisib)

Kinase Target DFX117 (% of Crizotinib (% of (% of Control @
Control) Control @ 10uM)[1]
10um)[2]

c-Met Data not available 0.5 93
PIK3CA (PI3Ka) Data not available 88 15

ALK Data not available 0.5 94

ROS1 Data not available 15 96
PIK3CB (PI3Kp) Data not available 92 16
PIK3CD (PI3Kd) Data not available 93 2
PIK3CG (PI3KYy) Data not available 96 30

mTOR Data not available 98 48

CDK2 Data not available 97 25

ERK1 Data not available 99 89

AKT1 Data not available 98 91

MEK1 Data not available 99 95

SRC Data not available 91 78

EGFR Data not available 98 96

Note: Lower "% of Control" values indicate stronger inhibition. Data for DFX117 on a broad
kinase panel is not yet publicly available.

Signaling Pathway of DFX117

DFX117 exerts its anti-tumor effects by simultaneously inhibiting the c-Met and PI3Ka signaling
pathways. The diagram below illustrates the central role of these kinases in cell growth,
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proliferation, and survival, and how DFX117's dual inhibition can lead to cell cycle arrest and
apoptosis.
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DFX117 inhibits c-Met and PI3Ka signaling pathways.

Experimental Protocols

Accurate and reproducible kinase profiling is fundamental to understanding the selectivity and
potency of kinase inhibitors. Below are detailed methodologies for two common types of kinase
assays.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase
Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
kinase reaction.

Materials:

e Kinase of interest

» Kinase-specific substrate

o DFX117 or other inhibitors

o« ATP

o ADP-Glo™ Kinase Assay Kit (or equivalent)

o 384-well white assay plates

o Plate reader capable of luminescence detection
Procedure:

o Compound Preparation: Prepare serial dilutions of DFX117 and control compounds in
DMSO.

o Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or
vehicle (DMSO).
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« Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature
for a predetermined time (e.g., 60 minutes).

o ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

» Data Acquisition: Measure the luminescence signal using a plate reader. The signal is
directly proportional to the amount of ADP produced and thus to the kinase activity.

» Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the vehicle control and determine the IC50 values by fitting the data to a dose-
response curve.

Cell-Based Kinase Assay (e.g., NanhoBRET™ Target
Engagement Assay)

This assay measures the apparent affinity of a test compound for a kinase target in living cells.
Materials:

o Cells expressing a NanoLuc®-kinase fusion protein

e NanoBRET™ tracer

e DFX117 or other inhibitors

¢ Opti-MEM® | Reduced Serum Medium

» White, tissue culture-treated 96-well or 384-well plates

» Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:
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o Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and
incubate overnight.

o Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a
specified period (e.g., 2 hours).

e Tracer Addition: Add the NanoBRET™ tracer to the wells.

o BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals
using a BRET-capable plate reader.

o Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The
displacement of the tracer by the test compound results in a decrease in the BRET ratio.
Determine the IC50 values from the dose-response curves.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for the KINOMEscan™ profiling service, a
competitive binding assay used to determine kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Kinase Profiling of DFX117: A Comparative Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568789#kinase-profiling-of-dfx117]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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